H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2

Descripción general

Descripción

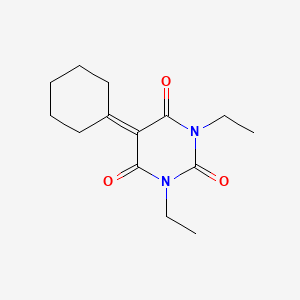

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is a synthetic analog of human pancreatic polypeptide. This compound is designed to mimic the biological activity of the natural hormone, which plays a crucial role in regulating pancreatic secretions and gastrointestinal motility. The modifications in its structure aim to enhance its stability and efficacy in various applications.

Aplicaciones Científicas De Investigación

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating pancreatic and gastrointestinal functions.

Medicine: Potential therapeutic applications in treating pancreatic disorders and gastrointestinal diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

Target of Action

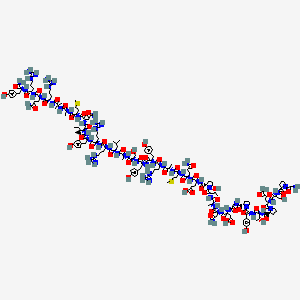

The primary target of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide is the Neuropeptide Y receptor Y5 . This receptor is a protein that is part of the neuropeptide Y family of receptors, which play crucial roles in a variety of biological functions, including food intake, circadian rhythm, and cardiovascular regulation .

Mode of Action

As an agonist of the NPY receptor Y5, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide binds to the receptor, activating it . This activation triggers a series of intracellular events, leading to the physiological responses associated with the receptor .

Biochemical Pathways

Upon activation of the NPY receptor Y5, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide influences several biochemical pathways. For instance, it has been shown to increase VEGF levels in vitro . VEGF, or Vascular Endothelial Growth Factor, is a signal protein that stimulates the formation of blood vessels. By increasing VEGF levels, the compound may influence angiogenesis, the formation of new blood vessels from pre-existing ones .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

In vitro, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide has been shown to increase VEGF levels, as well as endothelial branch length and the number of branch points, in 4T1 murine mammary carcinoma cells in a concentration-dependent manner . This suggests that the compound may have potential effects on angiogenesis and vascular development .

Action Environment

The action of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules, such as proteolytic enzymes, can influence the compound’s action by potentially degrading it or altering its activity .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide has been found to interact with the hY5 receptor with an IC50 of 0.24 nM . This interaction is highly selective, as the compound has significantly higher IC50 values for binding to the hY1, hY2, and hY4 receptors .

Cellular Effects

The primary cellular effect of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide is to increase food intake . This is likely due to its interaction with the hY5 receptor, which is known to play a role in the regulation of appetite.

Molecular Mechanism

[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide exerts its effects at the molecular level by binding to the hY5 receptor . This binding interaction likely leads to the activation of downstream signaling pathways that influence food intake.

Dosage Effects in Animal Models

In animal models, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide has been shown to induce a high amount of food intake in a dose-dependent manner

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered sequences.

Comparación Con Compuestos Similares

Similar Compounds

Human Pancreatic Polypeptide: The natural hormone with similar biological functions.

Synthetic Analogs: Other modified peptides designed to mimic or enhance the activity of pancreatic polypeptide.

Uniqueness

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is unique due to its specific modifications, which enhance its stability and efficacy compared to the natural hormone and other synthetic analogs. These modifications make it a valuable tool in research and potential therapeutic applications.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMCMRQWOIRILO-VRGOUOKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C183H281N57O54S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4208 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide interact with its target and what are the downstream effects?

A1: [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide acts as a selective agonist for the Y5 receptor, a subtype of the NPY receptor family []. Upon binding to the Y5 receptor, it initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and calcium mobilization []. This decrease in cAMP and calcium levels is associated with various physiological effects, including the stimulation of feeding behavior [].

Q2: What is the significance of using [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide in NPY research, particularly regarding stress and anxiety?

A2: The use of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide in research helps to elucidate the specific role of the Y5 receptor in NPY signaling pathways []. By selectively activating this receptor subtype, researchers can observe its distinct contributions to physiological processes, including feeding behavior, stress response, and anxiety-like behaviors in animal models []. This knowledge is crucial for understanding the potential of targeting the Y5 receptor for therapeutic interventions in conditions involving stress, anxiety, and metabolic disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)